3-Amino-5-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-hydroxy-2H-chromen-2-one is a compound belonging to the class of coumarins, which are benzopyran derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-2H-chromen-2-one typically involves the reaction of 3-amino-7-hydroxy-2H-chromen-2-one with appropriate reagents. One common method is the condensation reaction of 3-amino-7-hydroxy-2H-chromen-2-one with benzaldehyde in absolute ethanol under reflux conditions . The reaction mixture is then cooled, and the precipitate is collected and washed with hot ethanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-hydroxy-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted coumarin derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its coumarin structure, it may have anticoagulant properties and could be explored for its potential in treating blood clot-related disorders.
Industry: Coumarin derivatives are used in the fragrance industry, and this compound could be investigated for similar applications.
Wirkmechanismus
The mechanism of action of 3-Amino-5-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to decreased melanin production, which is useful in cosmetic and dermatological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-7-hydroxy-2H-chromen-2-one
- 4-Hydroxy-2H-chromen-2-one
- 7-Hydroxy-4-methylcoumarin
Uniqueness
3-Amino-5-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups at the 3 and 5 positions, respectively, allow for unique interactions and reactivity compared to other coumarin derivatives.
Eigenschaften
Molekularformel |
C9H7NO3 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-amino-5-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-4-5-7(11)2-1-3-8(5)13-9(6)12/h1-4,11H,10H2 |
InChI-Schlüssel |
GXBVCZSTBKBUQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(C(=O)OC2=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.